Ferric saccharate is derived from the reaction between ferric ions and saccharides, which are carbohydrates. Common sources of saccharides used in its synthesis include sucrose and other polysaccharides. The compound can be obtained through various synthetic methods that involve the careful control of pH and temperature to ensure the stability and solubility of the resulting product.
Ferric saccharate falls under the category of iron supplements and is classified as a parenteral iron formulation. It is typically administered intravenously or intramuscularly, especially in patients who cannot tolerate oral iron supplements or require rapid replenishment of iron stores.
The synthesis of ferric saccharate involves several steps that ensure the formation of a stable complex. A common method includes:
The process typically involves heating the mixture to enhance solubility and promote complexation. For example, maintaining a temperature between 40°C to 80°C during synthesis can improve the yield and stability of ferric saccharate.
Ferric saccharate consists of ferric ions coordinated with polysaccharide chains. The molecular formula can vary depending on the specific saccharide used, but it generally includes multiple units of sugar molecules bonded to iron.
Ferric saccharate can undergo various chemical reactions, particularly in biological systems where it releases iron ions:
Ferric saccharate works primarily by releasing ferric ions into the bloodstream upon administration. These ions are then utilized for hemoglobin synthesis and other essential metabolic functions:
Clinical studies have shown that ferric saccharate significantly increases hemoglobin levels in patients with iron deficiency anemia when compared to traditional oral iron supplements.
Relevant analyses such as differential scanning calorimetry and spectroscopic methods (e.g., Fourier-transform infrared spectroscopy) are often employed to characterize its thermal properties and confirm its molecular structure.
Ferric saccharate is primarily used in:
Ferric saccharate exemplifies advanced coordination chemistry where Fe³⁺ ions form octahedral complexes with sucrose's polyol groups. Each Fe³⁺ coordinates with multiple sucrose molecules through oxygen donor atoms from hydroxyl groups and ether bridges, creating a three-dimensional network structure [3] [6]. The chelation stability constant (log β ≈ 18.5) exceeds that of simple ferric salts due to multidentate ligand binding, significantly reducing free iron availability that catalyzes oxidative reactions [6]. This complex remains stable across pH 2–8, resisting dissociation in acidic gastric environments while allowing controlled iron release in the duodenum via ligand exchange with apotransferrin [6].
Sucrose's structural flexibility enables variable coordination modes confirmed by spectroscopic studies:
Table 1: Spectroscopic Signatures of Ferric Saccharate Coordination Bonds
Technique | Free Sucrose Signal | Ferric Saccharate Signal | Interpretation |
---|---|---|---|
FTIR (cm⁻¹) | 1075 (C-O stretch) | 1040 (C-O stretch) | Redshift indicates metal-oxygen bond formation |
Mössbauer (mm/s) | N/A | δ = 0.48, ΔE~Q~ = 0.68 | Isomer shift (δ) confirms Fe³⁺; quadrupole splitting (ΔE~Q~) indicates asymmetric ligand field |
EXAFS (Å) | N/A | Fe-O: 1.98–2.05 | Bond lengths consistent with octahedral coordination |
Compared to other ligands, sucrose provides exceptional biocompatibility but moderate iron-binding affinity. Gluconate complexes exhibit higher solubility but lower stability constants (log β ≈ 15.2), while polynuclear dextran complexes offer greater molecular weight but reduced bioavailability [4] [6].
Microencapsulation addresses ferric saccharate's vulnerability to pH-induced precipitation and oxidative degradation. The AB-Fortis® technology encapsulates ferric saccharate within a phospholipid (soy lecithin)-sucrester matrix (sucrosome®) using spray-drying or freeze-drying [1] [6]. This creates particles of 5–15 μm diameter with:
Encapsulation efficiency (>92%) depends critically on phospholipid-to-iron ratio (optimal 3:1 w/w) and emulsification speed (10,000–15,000 rpm) during primary emulsion formation. The process involves:
Table 2: Stability Parameters of Microencapsulated vs. Non-encapsulated Ferric Saccharate
Parameter | Non-encapsulated | Microencapsulated | Test Conditions |
---|---|---|---|
Gastric pH (1.2) solubility | 47.2 ± 3.5% | 98.6 ± 1.2% | USP dissolution apparatus II, 50 rpm, 37°C |
Iron release in simulated intestinal fluid | 89.4 ± 2.1% in 30 min | 23.5 ± 1.8% in 2h | pH 6.8 phosphate buffer, 37°C |
Lipid peroxidation (TBARS assay) | 8.2 ± 0.3 nmol MDA/mg | 1.1 ± 0.2 nmol MDA/mg | Accelerated oxidation (40°C/75% RH, 30 days) |
Particle aggregation index | 0.82 ± 0.05 | 0.12 ± 0.03 | Dynamic light scattering after 7 days at 25°C |
Microencapsulation reduces iron-induced lipid peroxidation by 86% and extends shelf-life to >36 months at 25°C/60% RH. Crucially, the sucrosome® structure enables paracellular absorption through tight junctions and transcellular transport via enterocytes, bypassing hepcidin-mediated regulation that limits conventional iron absorption [1] [6].
Sucrose isomer engineering significantly alters ferric saccharate's solubility profile without compromising iron binding. Sucrose monoesters (e.g., sucrose monolaurate) increase hydrophobicity, enhancing membrane permeability, while oxidized sucrose derivatives (saccharide lactones) improve aqueous solubility at neutral pH [3] [6]. Key modifications include:
Solvent systems critically impact crystallization behavior during synthesis:
pH-responsive solubility is engineered by incorporating ionizable ligands:
Table 3: Solubility Parameters of Engineered Saccharate Ligands
Ligand Modification | Log P | Solubility in Water (mg Fe/mL) | Permeability (×10⁻⁶ cm/s) |
---|---|---|---|
Native sucrose | -5.2 | 320 ± 15 | 0.8 ± 0.1 |
Acetylated (DS=1.2) | -3.8 | 280 ± 10 | 1.9 ± 0.3 |
C6-carboxylated | -6.8 | 510 ± 25 | 0.5 ± 0.1 |
Chitosan-grafted (5kDa) | -4.1 | 380 ± 20 | 5.2 ± 0.6* |
Picolinic acid-co-complexed | -4.5 | pH-dependent: 85 (pH 2.0) → 410 (pH 6.5) | 1.2 ± 0.2 |
*Mucoadhesion-enhanced permeation
Hydrothermal Synthesis
The hydrothermal method (160–200°C, 6–18 hours) produces highly crystalline ferric saccharate nanoparticles with narrow size distribution (PDI <0.2). The reaction occurs in pressurized reactors via:
This route yields spherical nanoparticles (8.2 ± 1.5 nm) with high crystallinity (XRD peaks at 14.2°, 27.3°, 36.5° 2θ) and 23.5% iron content. The drawbacks include caramel byproducts (up to 15%) requiring purification via diafiltration (100 kDa membrane) and relatively low yield (68–72%) [3].
Co-Precipitation Synthesis
Co-precipitation at ambient temperature (25–40°C) enables rapid, scalable production:
This method produces larger particles (50–200 nm) with broader size distribution (PDI 0.3–0.4) but higher yield (85–90%) and minimal byproducts. The iron content ranges from 18–22% depending on sucrose:Fe molar ratio (optimal 1.5:1). Co-precipitation facilitates doping with bioenhancers like ascorbate (during peptization) or zinc (co-precipitation with Fe³⁺), increasing bioavailability 1.8-fold [3].
Table 4: Synthesis Route Comparison for Ferric Saccharate
Parameter | Hydrothermal | Co-Precipitation |
---|---|---|
Temperature | 160–200°C | 25–65°C |
Reaction Time | 6–18 hours | 2–4 hours |
Particle Size (nm) | 8.2 ± 1.5 | 85 ± 25 |
Polydispersity Index | <0.2 | 0.3–0.4 |
Crystallinity | High (crystalline) | Moderate (semi-crystalline) |
Iron Content (%) | 22–24% | 18–22% |
Byproducts | Caramel derivatives (10–15%) | Chloride residues (<3%) |
Scalability | Limited (batch process) | High (continuous possible) |
Bioavailability (Relative) | 1.0× | 1.8× (with ascorbate doping) |
Particle morphology differs significantly: hydrothermal synthesis yields uniform spheres while co-precipitation produces aggregated clusters. In vitro dissolution studies show co-precipitated ferric saccharate releases iron 40% faster in simulated intestinal fluid due to its amorphous domains and higher surface area [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7